
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound with a complex structure It features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves multiple steps. One common approach is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a suitable piperidinedione precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the benzylideneamino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The methoxy and hydroxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The piperidinedione core may also play a role in stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: This compound itself.
This compound derivatives: Variants with different substituents on the benzene ring or piperidinedione core.
Other benzylideneamino-piperidinediones: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
39844-60-5 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
3,3-diethyl-1-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(6-2)16(22)12(3)11-20(17(18)23)19-10-13-7-8-14(21)15(9-13)24-4/h7-10,12,21H,5-6,11H2,1-4H3/b19-10+ |
InChIキー |
GNEFMSJFALPEMT-VXLYETTFSA-N |
異性体SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)OC)C)CC |
正規SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)OC)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



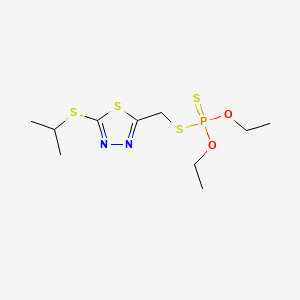
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
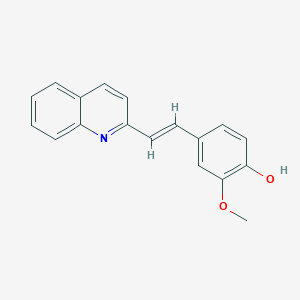

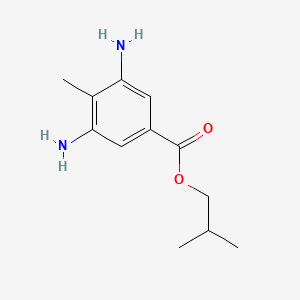
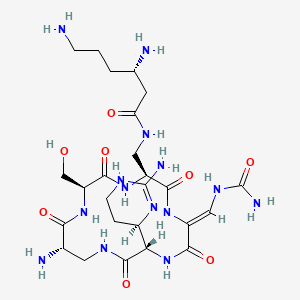
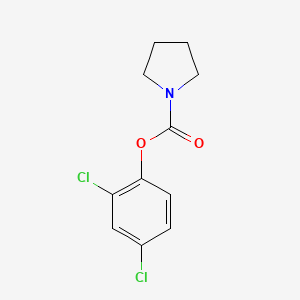
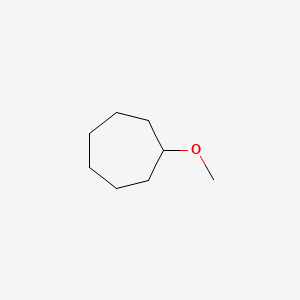
phosphanium bromide](/img/structure/B14667760.png)
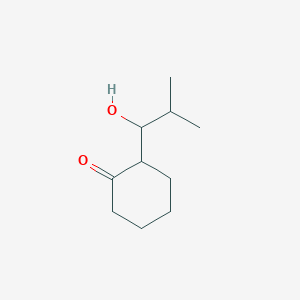
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
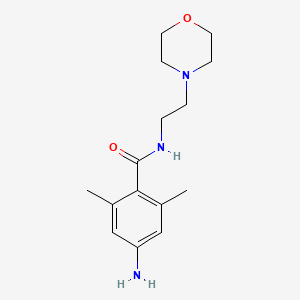
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
